1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)
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Overview
Description
1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) is a heterocyclic compound that contains a seven-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol, which yields the corresponding tricyclic indole. This intermediate can then undergo further reactions to form the desired azepinoindole .
Industrial Production Methods: Industrial production methods for 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds are similar in structure and have been studied for their potential as acetylcholinesterase inhibitors.
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and have diverse biological activities.
Uniqueness: 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) is unique due to its seven-membered ring structure, which distinguishes it from the more common six-membered ring systems found in many heterocyclic compounds. This unique structure may confer different chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-1,3-dihydroazepine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h1-5H,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQMXBUEVTMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(=O)NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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